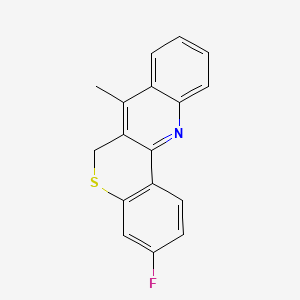
3-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline is a complex organic compound that belongs to the class of benzothiopyranoquinolines. This compound is characterized by the presence of a fluorine atom at the 3rd position and a methyl group at the 7th position on the benzothiopyranoquinoline skeleton. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 7-trifluoromethyl and 8-trifluoromethyl 1thiochroman-4-one, followed by further reactions to introduce the fluorine and methyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents and temperature control to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while substitution reactions could introduce various functional groups at the fluorine or methyl positions .
Aplicaciones Científicas De Investigación
3-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Trifluoromethyl 1thiochroman-4-one
- 8-Trifluoromethyl 1thiochroman-4-one
- Other fluorinated benzothiopyranoquinolines
Uniqueness
3-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
52831-48-8 |
|---|---|
Fórmula molecular |
C17H12FNS |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
3-fluoro-7-methyl-6H-thiochromeno[4,3-b]quinoline |
InChI |
InChI=1S/C17H12FNS/c1-10-12-4-2-3-5-15(12)19-17-13-7-6-11(18)8-16(13)20-9-14(10)17/h2-8H,9H2,1H3 |
Clave InChI |
DTZNMYIUKRSBSC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CSC3=C(C2=NC4=CC=CC=C14)C=CC(=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


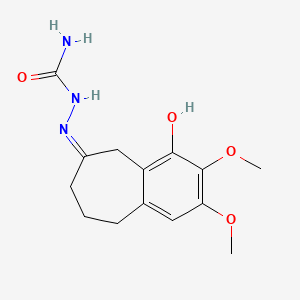
![{(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14653370.png)

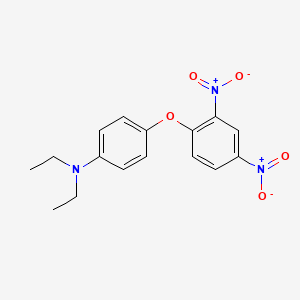

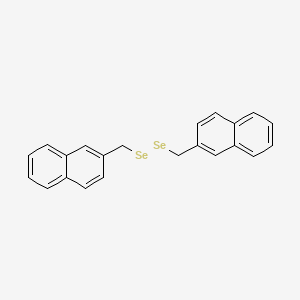
![4-[Bis(dimethylamino)phosphoryl]benzoic acid](/img/structure/B14653394.png)
![(Butoxymethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14653395.png)

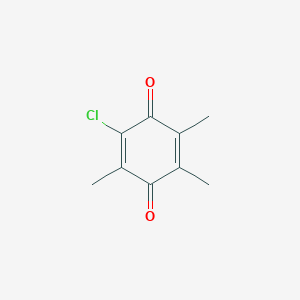
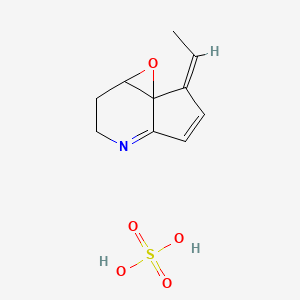

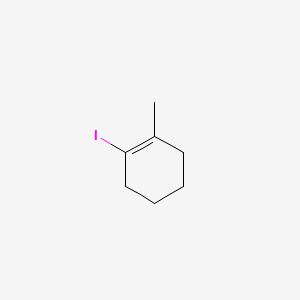
![4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline](/img/structure/B14653444.png)
